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Compound of Interest

2-(4-Methylthiazol-5-
Compound Name:
yl)ethanamine

Cat. No.: B109018

Application Notes: 2-(4-Methylthiazol-5-
yl)ethanamine in Medicinal Chemistry

Introduction

The thiazole ring is a prominent scaffold in medicinal chemistry, valued for its diverse biological
activities and its presence in numerous natural products and synthetic drugs.[1][2][3] 2-(4-
Methylthiazol-5-yl)ethanamine, a key building block, offers medicinal chemists a versatile
platform for developing novel therapeutic agents. Its unique structure, featuring a reactive
primary amine and a stable thiazole core, allows for straightforward chemical modification and
the introduction of various pharmacophoric features. This building block has been instrumental
in the synthesis of compounds targeting a range of diseases, including cancer, neurological
disorders, and inflammatory conditions.[4]

Applications in Drug Discovery

The 2-(4-Methylthiazol-5-yl)ethanamine moiety has been successfully incorporated into a
variety of bioactive molecules, demonstrating its broad utility in drug discovery.

1. Aurora Kinase Inhibitors for Oncology:

A notable application of this building block is in the development of Aurora kinase inhibitors.[5]
The compound CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-
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amine) emerged from a cell-based screening of a kinase-directed library and demonstrated
potent inhibition of Aurora A and B kinases.[5] These kinases are critical for mitotic progression,
and their inhibition leads to mitotic failure and subsequent cell death in cancer cells. CYC116
has progressed to Phase | clinical trials for the treatment of cancer.[5]

2. Histamine H3 Receptor Antagonists:

Derivatives of 2-(thiazol-5-yl)ethanamine have been synthesized and evaluated as histamine
H3 receptor antagonists.[6] The H3 receptor is a presynaptic autoreceptor that modulates the
release of histamine and other neurotransmitters in the central nervous system.[6] Antagonists
of this receptor have therapeutic potential for treating cognitive disorders and obesity.[6]
Structure-activity relationship studies have shown that the position of substitution on the
thiazole ring is crucial for activity, with 5-substituted derivatives showing higher potency.[6]

3. Antimicrobial and Antioxidant Agents:

The thiazole nucleus is a core component of many antimicrobial and antioxidant compounds.[7]
[8] Researchers have synthesized series of 2-amino-5-methylthiazole derivatives that exhibit
significant antioxidant activity, evaluated through assays such as DPPH, hydroxyl, nitric oxide,
and superoxide radical scavenging.[7] Additionally, other derivatives have shown promising
antibacterial and antifungal properties.[8]

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds synthesized
using the 2-(4-Methylthiazol-5-yl)ethanamine scaffold.
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Compound ..
Target Assay Activity Reference
Namel/Class

CYC116 Aurora A Kinase Kinase Inhibition Ki=8.0 nM [5]

CYC116 Aurora B Kinase Kinase Inhibition Ki=9.2 nM [5]
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Therapeutic Applications
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Applications of the core scaffold.
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Simplified Aurora Kinase B pathway.
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Experimental Protocols
Synthesis of N-Aryl/Alkyl-2-(4-methylthiazol-5-
yl)ethanamines

This protocol describes a general method for the synthesis of N-substituted derivatives of 2-(4-
methylthiazol-5-yl)ethanamine via reductive amination.

Materials:

2-(4-Methylthiazol-5-yl)ethanamine

e Aldehyde or Ketone

e Sodium triacetoxyborohydride (NaBH(OACc)3) or Sodium cyanoborohydride (NaBH3CN)
e Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

o Acetic acid (glacial)

» Saturated sodium bicarbonate solution

e Brine

e Anhydrous sodium sulfate or magnesium sulfate

« Silica gel for column chromatography

Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:

e To a solution of 2-(4-methylthiazol-5-yl)ethanamine (1.0 eq) in DCM or DCE (0.1 M), add
the desired aldehyde or ketone (1.1 eq) and acetic acid (1.2 eq).

e Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

e Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
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Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin
Layer Chromatography (TLC).

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate
solution.

Separate the organic layer, and extract the aqueous layer with DCM (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography using an appropriate solvent
system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted
product.

Characterize the final compound using 1H NMR, 13C NMR, and mass spectrometry.
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General synthetic workflow.

In Vitro Aurora Kinase B Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of a test compound

against Aurora Kinase B.
Materials:

¢ Recombinant human Aurora Kinase B
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Biotinylated peptide substrate (e.g., Kemptide)
ATP (Adenosine triphosphate)
Test compound (e.g., CYC116)

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35, 2 mM
DTT)

ADP-GIlo™ Kinase Assay kit (Promega) or similar
384-well white plates

Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of the test compound in kinase buffer.

In a 384-well plate, add the kinase buffer, the test compound dilutions, and the peptide
substrate.

Add the Aurora Kinase B enzyme to each well to initiate the pre-incubation. Incubate for 15
minutes at room temperature.

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near
the Km for the enzyme.

Incubate the reaction for 1 hour at room temperature.

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase
Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™
reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection
Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase
reaction.

Measure the luminescence signal using a plate reader.
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« Calculate the percent inhibition for each compound concentration relative to a no-inhibitor
control.

+ Determine the IC50 value by fitting the dose-response data to a four-parameter logistic
equation.

Prepare Reagents
(Enzyme, Substrate, ATP, Compound)

Dispense Reagents into 384-well plate

l

Pre-incubation
(Enzyme + Compound, 15 min)

'

Initiate Kinase Reaction
(Add ATP, 1h incubation)

'

Detect ADP Production
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l
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(Calculate % Inhibition, Determine IC50)

l
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Workflow for in vitro kinase assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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